molecular formula C8H6N4 B13954390 1,2-Dihydroimidazo[4,5-g]indazole CAS No. 7075-61-8

1,2-Dihydroimidazo[4,5-g]indazole

Cat. No.: B13954390
CAS No.: 7075-61-8
M. Wt: 158.16 g/mol
InChI Key: AWKISJSEHVHLPA-UHFFFAOYSA-N
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Description

1,2-Dihydroimidazo[4,5-g]indazole is a heterocyclic compound that features a fused ring system combining an imidazole and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydroimidazo[4,5-g]indazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-nitrobenzaldehyde with glyoxal and ammonium acetate under reflux conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydroimidazo[4,5-g]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

1,2-Dihydroimidazo[4,5-g]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihydroimidazo[4,5-g]indazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

    Imidazole: A simpler heterocyclic compound with a single imidazole ring.

    Indazole: Another related compound with a fused benzene and pyrazole ring system.

    Benzimidazole: Features a fused benzene and imidazole ring system.

Uniqueness: 1,2-Dihydroimidazo[4,5-g]indazole is unique due to its fused ring system, which combines the properties of both imidazole and indazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

7075-61-8

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

1,2-dihydroimidazo[4,5-g]indazole

InChI

InChI=1S/C8H6N4/c1-2-6-8(10-4-9-6)7-5(1)3-11-12-7/h1-4,11-12H

InChI Key

AWKISJSEHVHLPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC2=C3C1=CNN3

Origin of Product

United States

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